molecular formula C16H14N4O2 B2739892 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone CAS No. 2034551-61-4

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone

Cat. No. B2739892
M. Wt: 294.314
InChI Key: UGHFLMOBDKXCCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol . Another study describes the synthesis of a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a quinoline ring. Further structural analysis can be performed using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H14N4O2) and molecular weight (294.314). More specific properties such as solubility, melting point, and boiling point have not been reported.

Scientific Research Applications

Aldosterone Synthase Inhibition

Lucas et al. (2011) studied pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, which are potent and selective inhibitors of aldosterone synthase (CYP11B2). This is significant for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study highlights the importance of structural modifications for fine-tuning the selectivity of CYP11B2 inhibitors, which is crucial for developing selective CYP11B1 inhibitors for treating Cushing's syndrome and metabolic syndrome (Lucas et al., 2011).

Antimicrobial Agents

Buha et al. (2012) synthesized a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives with notable antimicrobial activity. This study provides insights into the structure-activity relationship of these compounds, showing that they possess a broad spectrum of activity against various microorganisms (Buha et al., 2012).

Coordination Polymers and Magnetic Properties

Wu et al. (2017) explored the self-assembly of new coordination polymers using unsymmetrical ligands that contain 1,3,4-oxadiazole. This research demonstrates the utility of these ligands in constructing porous coordination frameworks and discusses their magnetic properties. This type of research is pivotal in materials science, particularly for applications in magnetic materials and molecular architecture (Wu et al., 2017).

Electrophysiological Characterization in Pharmacology

Malherbe et al. (2009) conducted a biochemical and electrophysiological characterization of almorexant, which involved the use of a derivative of 1,3,4-oxadiazole. This research contributes to understanding the pharmacology of almorexant, particularly its binding kinetics and effects on orexin receptors, which are important for sleep regulation (Malherbe et al., 2009).

Spectroscopic Properties of Methanones

Al-Ansari (2016) studied the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research is significant in understanding the electronic absorption and fluorescence properties of these compounds, which can be crucial for applications in fluorescence spectroscopy and materials science (Al-Ansari, 2016).

Future Directions

Future research could focus on further elucidating the biological activities of this compound and similar derivatives, particularly their potential roles in treating diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis . The pharmacokinetic properties of these compounds could also be explored to develop effective drug candidates .

properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHFLMOBDKXCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone

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